1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one is a useful research compound. Its molecular formula is C22H22BrNO4 and its molecular weight is 444.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Spiropiperidines as Potent Sigma-Receptor Ligands
A series of spiropiperidines, including compounds structurally related to 1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one, have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors. The research demonstrates the significance of specific substituents for enhancing σ1-receptor affinity, indicating potential applications in the development of selective σ-receptor ligands. These compounds show promise for the study and treatment of various neurological and psychiatric disorders due to their interaction with σ-receptors, which are implicated in the modulation of several neurotransmitter systems (Maier & Wünsch, 2002; Maier & Wünsch, 2002).
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis and SAR studies of various 1'-benzylspiro[2-benzoxepine-1,4'-piperidines] have been conducted, providing insights into the molecular framework necessary for high σ1-receptor affinity. These studies contribute to the understanding of how different chemical modifications can influence receptor binding and selectivity, offering pathways for the design of novel therapeutic agents targeting σ-receptors (Maier & Wünsch, 2003).
Pharmacological Evaluation and Metabolic Stability
Comprehensive pharmacological evaluation and metabolic stability studies have been performed on spiropiperidine derivatives. These studies assess the compounds' receptor binding affinities, selectivity profiles, potential analgesic activities, and metabolic pathways. Such evaluations are crucial for identifying candidates with favorable pharmacokinetic and pharmacodynamic properties for further development as diagnostic or therapeutic tools (Grosse Maestrup et al., 2009).
Discovery and Development of Histone Deacetylase (HDAC) Inhibitors
Spiropiperidine-based hydroxamic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. These compounds demonstrate the ability to inhibit HDAC activity and exhibit antiproliferative effects on tumor cell lines. This research highlights the potential of spiropiperidine derivatives in cancer therapy, emphasizing their role in modulating epigenetic targets (Varasi et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4/c1-27-19-9-7-15(13-18(19)23)8-10-20(25)24-12-4-11-22(14-24)17-6-3-2-5-16(17)21(26)28-22/h2-3,5-7,9,13H,4,8,10-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDSIGLDNJGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.